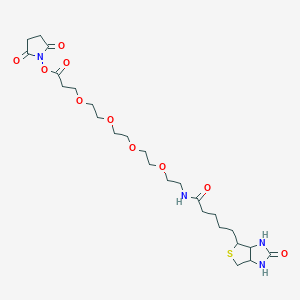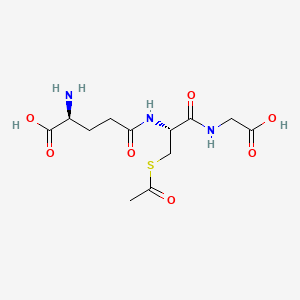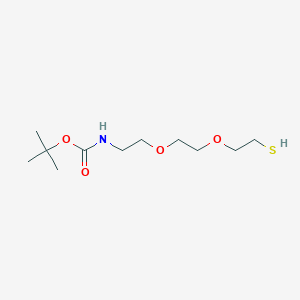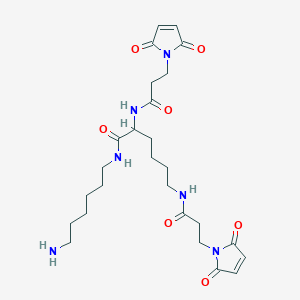
Biotin-PEG4-NHS
Descripción general
Descripción
Biotin-PEG4-NHS, also known as Biotin-PEG4-N-hydroxysuccinimide ester, is a chemical compound used for biotinylation of primary amine-containing molecules. Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The polyethylene glycol (PEG) spacer arm in this compound imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing solubility .
Aplicaciones Científicas De Investigación
Biotin-PEG4-NHS is widely used in scientific research for biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. Its applications include:
Protein Labeling: Biotinylation of antibodies or other proteins for detection or purification using streptavidin probes or resins.
Cell Surface Labeling: Specific labeling of cell surface proteins to study receptor expression, regulation, and distribution.
Assay Development: Enhancing the sensitivity of assays by amplifying signals through biotin-avidin interactions.
Drug Delivery: Improving the solubility and stability of therapeutic proteins and peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-PEG4-NHS is synthesized by reacting biotin with a PEG spacer arm and N-hydroxysuccinimide ester. The reaction typically involves dissolving biotin in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The PEG spacer arm is then attached to the biotin molecule, followed by the addition of N-hydroxysuccinimide ester to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as chromatography to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG4-NHS primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysuccinimide ester group reacts efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in lysine residues and N-terminal amino groups of proteins.
Conditions: The reaction is typically carried out in pH 7-9 buffers, such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer. .
Major Products
The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond. This biotinylated molecule retains its biological activity and can be used for various applications .
Mecanismo De Acción
Biotin-PEG4-NHS exerts its effects through the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts specifically and efficiently with lysine and N-terminal amino groups, forming a covalent bond. The PEG spacer arm provides flexibility and reduces steric hindrance, allowing efficient binding to avidin or streptavidin .
Comparación Con Compuestos Similares
Biotin-PEG4-NHS is unique due to its PEG spacer arm, which imparts water solubility and reduces aggregation of biotinylated molecules. Similar compounds include:
Sulfo-NHS-LC-Biotin: Contains a sulfonate group for water solubility but lacks the PEG spacer arm.
NHS-SS-PEG4-Biotin: Similar to this compound but includes a disulfide bond for cleavability.
NHS-PEG12-Biotin: Contains a longer PEG spacer arm for increased flexibility and reduced steric hindrance.
This compound stands out due to its balance of water solubility, flexibility, and efficient biotinylation properties .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVBHCSSNJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,4Z,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B7840555.png)


![N-(3,6-Dioxa-8-aminooctane-1-yl)-3-oxo-7-thia-2,4-diazabicyclo[3.3.0]octane-6-pentanamide](/img/structure/B7840585.png)







![(2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid](/img/structure/B7840640.png)